molecular formula C8H14O B13584345 5,5-Dimethylhex-1-en-3-one

5,5-Dimethylhex-1-en-3-one

Cat. No.: B13584345
M. Wt: 126.20 g/mol
InChI Key: CIVQRCGKGDRUNK-UHFFFAOYSA-N
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Description

5,5-Dimethylhex-1-en-3-one: is an organic compound with the molecular formula C8H14O . It is a ketone with a double bond located at the first carbon atom and two methyl groups attached to the fifth carbon atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhex-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced catalysts and purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhex-1-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5-Dimethylhex-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylhex-1-en-3-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group and the double bond, which can participate in nucleophilic addition and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

    5,5-Dimethylhex-1-en-3-yne: This compound has a similar structure but contains a triple bond instead of a double bond.

    4,5-Dimethyl-4-hexen-3-one: Another similar compound with a different arrangement of the double bond and methyl groups.

Uniqueness: 5,5-Dimethylhex-1-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both the ketone group and the double bond allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5,5-dimethylhex-1-en-3-one

InChI

InChI=1S/C8H14O/c1-5-7(9)6-8(2,3)4/h5H,1,6H2,2-4H3

InChI Key

CIVQRCGKGDRUNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C=C

Origin of Product

United States

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